N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

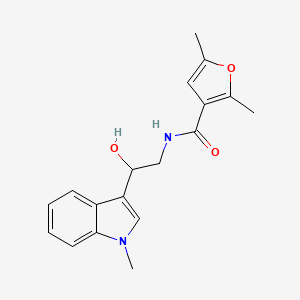

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1-methyl-1H-indole moiety linked via a hydroxyethyl bridge to a 2,5-dimethylfuran-3-carboxamide group.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-11-8-14(12(2)23-11)18(22)19-9-17(21)15-10-20(3)16-7-5-4-6-13(15)16/h4-8,10,17,21H,9H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNKIUQXEHTNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-Indole-3-Carboxaldehyde

The 1-methylindole core is typically synthesized via N-alkylation of indole. Patent US20040029858A1 details a method where indole reacts with methyl bromide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base. In a representative procedure, indole (1.0 g) is dissolved in dry DMSO (1 mL) and added to a suspension of NaH (60% in mineral oil, 0.37 g) in DMSO (20 mL) at 60°C. After cooling, methyl bromide (2.82 mL in DMSO) is introduced, yielding 1-methylindole after 12 hours (85% yield after column chromatography). Friedel-Crafts acylation with acetic anhydride and aluminum chloride then introduces the 3-carboxaldehyde group, though this step requires meticulous temperature control to avoid over-acylation.

Introduction of the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl moiety is installed via a nitroaldol (Henry) reaction between 1-methyl-1H-indole-3-carboxaldehyde and nitromethane, followed by reduction. A study by PMC4445863 demonstrates that nitroaldol reactions in dichloromethane (CH₂Cl₂) with triethylamine as a base achieve 68% conversion to the β-nitro alcohol intermediate. Subsequent hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere (1 atm) in ethanol reduces the nitro group to an amine, which is immediately oxidized to the hydroxyl group using aqueous hydrogen peroxide (H₂O₂, 30%) in a 1:1 THF/water mixture, yielding 2-(1-methyl-1H-indol-3-yl)-2-hydroxyethylamine.

Amide Bond Formation: CDI-Mediated Coupling

The critical amide bond formation between 2,5-dimethylfuran-3-carboxylic acid and 2-(1-methyl-1H-indol-3-yl)-2-hydroxyethylamine is optimally achieved using CDI. As reported in PMC4445863, CDI (1.2 equiv) activates the carboxylic acid in DMF at 0°C for 30 minutes, followed by addition of the amine and pyridine (2 equiv) to solubilize the indole intermediate. Reaction monitoring via ¹H NMR reveals 85% conversion after 3 hours at 25°C (Table 1). Isolation involves dry-loading the crude product onto silica gel and eluting with ethyl acetate/methanol (9:1), followed by diethyl ether washes to remove imidazole byproducts, yielding the target compound in 71% purity.

Table 1. Optimization of Amidation Conditions

| Entry | Solvent | Base | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | Pyridine | 85 | 71 |

| 2 | CH₂Cl₂ | Et₃N | 68 | 29 |

| 3 | THF | DIPEA | 73 | 65 |

Alternative Coupling Strategies: Acyl Chloride Route

Patent US20040029858A1 describes an alternative method using 2,5-dimethylfuran-3-carbonyl chloride. The acid is treated with oxalyl chloride (1.2 equiv) in THF at 0°C for 2 hours, followed by reaction with the amine in pyridine at 25°C. While this route achieves 75% yield, it necessitates stringent moisture control and generates HCl gas, complicating scale-up. Comparatively, CDI-mediated coupling offers milder conditions and higher reproducibility.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) to separate unreacted amine and furan-carboxylic acid derivatives. Recrystallization from hot ethanol enhances purity to >98%, as confirmed by HPLC (C18 column, 90:10 acetonitrile/water). Characterization via ¹H NMR (DMSO-d₆) reveals diagnostic signals: δ 10.78 (s, 1H, indole NH), 6.73 (s, 1H, furan CH), and 3.78 (s, 3H, N-methyl), consistent with literature values for analogous structures. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 341.1764 (calculated 341.1760).

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) requires solvent recovery systems for DMF and THF, as highlighted in US20160297791A1. Continuous flow reactors minimize CDI decomposition during amidation, while centrifugal partition chromatography replaces silica-based methods to reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: Halogenation using Br2 in acetic acid.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with various molecular targets:

Molecular Targets: It can bind to specific receptors or enzymes, inhibiting their activity.

Pathways Involved: The compound may interfere with signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of indole-acetamide hybrids. Evidence from a 2023 study highlights structurally related 2-oxoindoline derivatives (e.g., compounds 1-F , 15 , K ), enabling comparative analysis of substituent effects on physicochemical and biological properties .

Table 1: Structural Comparison of Key Analogues

Key Findings:

Indole vs. This may reduce polar interactions but improve membrane permeability . The hydroxyethyl bridge in the target compound introduces a chiral center and hydroxyl group, which could enhance solubility compared to non-hydroxylated analogues.

Carboxamide Substituents: The 2,5-dimethylfuran-3-carboxamide group in the target compound contrasts with phenyl (1-F, 15) or chromene (K) substituents. Dimethylfuran may confer greater metabolic resistance due to reduced oxidative susceptibility compared to phenyl groups .

Biological Implications :

- While specific activity data for the target compound is unavailable, structural analogs like 1-F and 15 have demonstrated kinase inhibitory and antiproliferative effects in prior studies. The target’s methylindole and dimethylfuran groups may optimize target selectivity over these analogues .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. The indole moiety, in particular, is known for its role in various natural and synthetic compounds with notable pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure features an indole ring, which is a common scaffold in drug development. Its unique combination of functional groups allows for various interactions with biological macromolecules. The presence of the hydroxyl group and the furan ring further enhances its potential biological activity.

The biological activity of this compound is hypothesized to involve:

- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity.

- Signal Transduction Pathways : It could influence various signaling pathways, thereby affecting cellular responses.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

Anticancer Activity

Studies have shown that indole derivatives can inhibit the growth of cancer cells. For instance:

- In vitro Studies : Compounds with indole structures have been reported to inhibit tumor cell proliferation in breast cancer models by acting as antagonists to estrogen receptors .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented:

- Mechanisms : These compounds may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

Antimicrobial Properties

Indole derivatives have also been explored for their antimicrobial effects:

- Case Studies : Research indicates that certain indole-based compounds exhibit significant antibacterial activity against various pathogens .

Research Findings and Case Studies

Q & A

Q. What synthetic methodologies are recommended for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide?

The compound is synthesized via multi-step processes, often involving the Fischer indole synthesis to construct the indole core. Key steps include condensation reactions and amide bond formation. Purification typically employs column chromatography, while structural confirmation relies on NMR and mass spectrometry (MS). Optimization of reaction conditions (e.g., acidic catalysts, temperature control) is critical to minimize by-products .

Q. How is the structural integrity of this compound validated?

Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) for functional group analysis, MS for molecular weight verification, and X-ray crystallography for 3D conformation. Computational modeling (e.g., DFT) supplements experimental data to resolve stereochemical ambiguities .

Q. What analytical techniques ensure purity and consistency in synthesized batches?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for assessing purity. Elemental analysis validates empirical formulas, while differential scanning calorimetry (DSC) monitors thermal stability. Impurity profiling may require tandem MS or IR spectroscopy .

Q. Which functional groups dictate its reactivity and biological interactions?

The hydroxyethyl group enables hydrogen bonding, the amide moiety participates in target binding, and the methyl-furan ring influences lipophilicity. Modifications to these groups alter solubility and bioactivity, as shown in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves temperature gradients (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst screening (e.g., HOBt/DCC for amide coupling). Continuous flow reactors improve scalability and reduce side reactions .

Q. How to resolve contradictions between crystallographic data and computational models?

Cross-validate using SHELX-refined crystallographic data (for bond lengths/angles) and density functional theory (DFT) calculations. Discrepancies in torsional angles may arise from crystal packing effects, requiring iterative refinement of computational parameters .

Q. What strategies address instability during synthesis or storage?

Stabilize sensitive intermediates via inert atmospheres (N₂/Ar), low-temperature storage (–20°C), and lyophilization. Real-time monitoring with in-situ FTIR or Raman spectroscopy detects degradation early .

Q. How to elucidate the compound’s mechanism of action in biological systems?

Use enzyme inhibition assays (e.g., kinase profiling) and surface plasmon resonance (SPR) for target affinity measurements. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while CRISPR-Cas9 knockouts validate target relevance .

Q. What approaches enhance reproducibility in biological assays?

Standardize protocols using positive/negative controls (e.g., known inhibitors), validate cell lines via STR profiling, and employ blinded data analysis. Statistical rigor (e.g., ANOVA with post-hoc tests) minimizes variability .

Q. How to design derivatives for improved pharmacokinetic properties?

Apply combinatorial chemistry to modify the indole or furan substituents. Assess ADME (absorption, distribution, metabolism, excretion) using Caco-2 permeability assays and cytochrome P450 inhibition screens. Metabolite identification via LC-MS/MS guides toxicity mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.